Bacitracin B2 (Ikai et al.)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

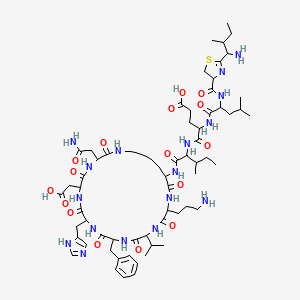

Bacitracin B2 is a cyclic dodecapeptide component of the bacitracin complex, a non-ribosomally synthesized antibiotic produced by Bacillus species such as B. subtilis and B. licheniformis. It was identified via HPLC analysis with a retention time of 12.707 minutes, distinguishing it from other bacitracin variants like B1 (12.242 min), B3 (14.498 min), and bacitracin A (18.084 min) . Bacitracin B2 exhibits broad-spectrum activity against Gram-positive bacteria by inhibiting cell wall synthesis via binding to undecaprenyl pyrophosphate (Und-PP), a critical lipid carrier in peptidoglycan biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bacitracin B2 is synthesized through nonribosomal peptide synthesis (NRPS) pathways in Bacillus species . The biosynthesis involves the incorporation of proteinogenic and nonproteinogenic amino acids, as well as unique building blocks like thiazoline or thiazole .

Industrial Production Methods: Industrial production of bacitracin B2 typically involves the fermentation of Bacillus licheniformis or Bacillus subtilis strains under controlled conditions . The fermentation broth is then subjected to extraction and purification processes to isolate bacitracin B2 along with other bacitracin components .

Chemical Reactions Analysis

Types of Reactions: Bacitracin B2 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are often used to modify the compound for different applications or to study its properties.

Common Reagents and Conditions: Common reagents used in the reactions of bacitracin B2 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions to preserve the integrity of the cyclic peptide structure .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of bacitracin B2 can lead to the formation of sulfoxides or sulfones, while reduction can yield reduced forms of the peptide .

Scientific Research Applications

Chemistry

- Model Compound for Peptide Synthesis : Bacitracin B2 serves as a model compound for studying peptide synthesis and modification. Researchers utilize it to understand the complexities of nonribosomal peptide synthesis mechanisms.

- Analytical Techniques : Advanced analytical methods such as liquid chromatography-tandem mass spectrometry have been employed to analyze bacitracin and its related substances, enhancing the understanding of its chemical properties and interactions .

Biology

- Antibiotic Resistance Studies : Bacitracin B2 is instrumental in studying mechanisms of antibiotic resistance in bacteria. Research indicates that understanding how bacteria develop resistance can lead to improved therapeutic strategies .

- Interactions with Bacterial Cell Walls : The compound is used to investigate interactions between antibiotics and bacterial cell walls, providing insights into how antibiotics can be optimized for better efficacy against resistant strains .

Medicine

- Topical Antibacterial Agent : Bacitracin B2 is widely used in clinical settings as a topical treatment for infections caused by Gram-positive bacteria. Its effectiveness against skin infections has made it a staple in wound care .

- Potential Therapeutic Applications : Ongoing research is exploring the potential of Bacitracin B2 in treating more complex infections and its role in combination therapies to enhance the efficacy of existing antibiotics .

Industry

- Animal Feed Additives : In the agricultural sector, Bacitracin B2 is utilized as an additive in animal feed to promote growth and prevent infections in livestock. Its application helps improve overall animal health and productivity .

- Industrial Production : The industrial production of Bacitracin B2 typically involves fermentation processes under controlled conditions, optimizing yield while maintaining cost-effectiveness .

Case Studies

Several case studies illustrate the diverse applications of Bacitracin B2:

- Case Study 1 : A study demonstrated that topical application of Bacitracin B2 significantly reduced infection rates in post-surgical patients compared to control groups, highlighting its effectiveness as a preventative measure .

- Case Study 2 : Research on livestock showed that incorporating Bacitracin B2 into feed improved growth rates and reduced the incidence of bacterial infections, underscoring its value in veterinary medicine .

Mechanism of Action

Bacitracin B2 exerts its effects by interfering with the synthesis of bacterial cell walls . It binds to the undecaprenyl pyrophosphate (UPP) carrier molecule, which is essential for the transport of peptidoglycan precursors across the bacterial cell membrane . By inhibiting this process, bacitracin B2 prevents the formation of the cell wall, leading to bacterial cell death .

Comparison with Similar Compounds

Comparison with Similar Bacitracin Compounds

Structural Differences

Bacitracin variants differ in amino acid residues and modifications (Table 1):

- Bacitracin A : Contains a thiazoline ring and specific residues (e.g., isoleucine) at key positions. It is the most active component, constituting ~70% of commercial bacitracin .

- Bacitracin B2 : Structural variations likely involve substitutions of residues such as valine or 5-methylene-isoleucine, as inferred from mass spectrometry data showing a 61 Da mass increment compared to bacitracin A .

- Bacitracin B1/B3 : Differ from B2 in retention times (12.242 min for B1, 14.498 min for B3), suggesting distinct hydrophobicity or stereochemistry .

Table 1: Structural and Chromatographic Comparison

Antibacterial Activity

- Potency: Bacitracin A is the most potent, with B1 and B2 exhibiting ~90% of its activity . Bacitracin B3 and other minor components (e.g., F, H) show reduced efficacy .

Table 2: Activity Comparison

Table 3: Production Strategies

Resistance Mechanisms

Bacterial resistance to bacitracin involves ABC transporters (e.g., BceAB in B. subtilis and VraDE in S. aureus) that export the antibiotic . Resistance profiles are similar across variants due to shared Und-PP targeting, though minor structural differences in B2 may alter transporter affinity.

Q & A

Q. What experimental methodologies are recommended for structural characterization of Bacitracin B2?

Basic Research Question

To determine the molecular structure of Bacitracin B2, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy , mass spectrometry (MS) , and X-ray crystallography . NMR provides insights into the compound’s stereochemistry and dynamic behavior in solution, while MS confirms molecular weight and fragmentation patterns. X-ray crystallography resolves the three-dimensional atomic arrangement, critical for understanding structure-activity relationships. For novel derivatives, purity must be validated via high-performance liquid chromatography (HPLC), and new compounds require full spectral data deposition in supplementary materials .

Q. How can researchers identify key pharmacological properties of Bacitracin B2 in preclinical studies?

Basic Research Question

Pharmacological profiling should include minimum inhibitory concentration (MIC) assays against Gram-positive bacteria, cytotoxicity assays (e.g., mammalian cell viability tests), and pharmacokinetic studies (bioavailability, half-life). Dose-response curves and time-kill kinetics are essential to establish efficacy thresholds. Secondary data from repositories like SciFinder should be cross-referenced to validate findings, ensuring alignment with existing literature on bacitracin analogs .

Q. What experimental design considerations are critical for investigating Bacitracin B2’s mechanism of action?

Advanced Research Question

Hypothesis-driven frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) should guide study design. For example:

- Intervention : Exposure of Staphylococcus aureus to sub-MIC Bacitracin B2.

- Outcome : Transcriptomic profiling (RNA-seq) to identify gene expression changes linked to cell wall synthesis inhibition.

Include negative controls (untreated cultures) and positive controls (known cell wall disruptors like vancomycin). Replicate experiments at least three times to ensure statistical power, and use ANOVA for cross-group comparisons .

Q. How should researchers resolve contradictions in reported antimicrobial activity data for Bacitracin B2?

Advanced Research Question

Contradictions often arise from methodological variability (e.g., broth microdilution vs. agar dilution). To address this:

Compare protocols : Assess differences in bacterial strains, inoculum size, and culture media.

Statistical re-analysis : Apply meta-analysis tools to pooled data, checking for heterogeneity (e.g., I² statistic).

Cross-validation : Validate findings using orthogonal assays (e.g., fluorescent probes for membrane integrity).

Contradictory results should be discussed in the context of assay limitations (e.g., static vs. dynamic conditions) and reported with uncertainty margins .

Q. What strategies optimize the synthetic yield of Bacitracin B2 while minimizing impurities?

Advanced Research Question

Optimization requires Design of Experiments (DoE) to test variables like fermentation pH, temperature, and precursor availability. Key steps:

Screening : Use Plackett-Burman design to identify critical factors.

Response Surface Methodology (RSM) : Model interactions between variables (e.g., aeration vs. nutrient concentration).

Analytical monitoring : Track intermediates via LC-MS and quantify impurities using charged aerosol detection (CAD).

Include stability studies under varying storage conditions to assess degradation pathways .

Q. What ethical and reproducibility standards apply to in vivo studies of Bacitracin B2?

Advanced Research Question

Adhere to ARRIVE guidelines for animal studies, ensuring:

- Sample size justification : Power analysis to minimize unnecessary subjects.

- Blinding : Randomization of treatment groups to reduce bias.

- Data transparency : Raw data (e.g., survival curves, histopathology) must be archived in repositories like Figshare.

For human cell lines, confirm ethical sourcing (e.g., HEK293 with proper IRB approval) and cite compliance with declarations like the Helsinki Protocol .

Q. How can computational models enhance the study of Bacitracin B2’s interactions with bacterial targets?

Advanced Research Question

Molecular dynamics (MD) simulations and docking studies (e.g., AutoDock Vina) predict binding affinities to lipid II or undecaprenyl pyrophosphate. Validate models by:

Mutagenesis : Correlate in silico binding scores with MIC shifts in mutant strains.

Free energy calculations : Use MM-GBSA to refine docking predictions.

Deposit simulation trajectories in public databases (e.g., Zenodo) for peer validation .

Q. How should researchers ensure data reliability and reproducibility in Bacitracin B2 studies?

Advanced Research Question

- Replicates : Perform triplicate runs for all assays, reporting mean ± SEM.

- Negative/positive controls : Include in every experimental batch.

- Open science practices : Share protocols on protocols.io and raw data in FAIR-compliant repositories.

- Peer review : Pre-submission feedback from domain experts (e.g., via preprint platforms like bioRxiv) reduces methodological flaws .

Data Presentation Guidelines

- Tables : Caption above, with columns for "Parameter," "Value," and "Uncertainty" (e.g., MIC = 2.5 µg/mL ± 0.3).

- Figures : Use vector graphics for dose-response curves; avoid JPEG for spectral data. Cite all secondary data sources in figure legends .

Properties

Molecular Formula |

C65H101N17O16S |

|---|---|

Molecular Weight |

1408.7 g/mol |

IUPAC Name |

4-[[2-[[2-(1-amino-2-methylbutyl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[1-[[3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-15-propan-2-yl-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C65H101N17O16S/c1-9-35(7)51(68)65-80-47(31-99-65)62(96)75-42(25-33(3)4)58(92)73-41(21-22-49(84)85)57(91)82-53(36(8)10-2)64(98)74-39-19-14-15-24-70-54(88)45(28-48(67)83)77-61(95)46(29-50(86)87)78-60(94)44(27-38-30-69-32-71-38)76-59(93)43(26-37-17-12-11-13-18-37)79-63(97)52(34(5)6)81-56(90)40(20-16-23-66)72-55(39)89/h11-13,17-18,30,32-36,39-47,51-53H,9-10,14-16,19-29,31,66,68H2,1-8H3,(H2,67,83)(H,69,71)(H,70,88)(H,72,89)(H,73,92)(H,74,98)(H,75,96)(H,76,93)(H,77,95)(H,78,94)(H,79,97)(H,81,90)(H,82,91)(H,84,85)(H,86,87) |

InChI Key |

CDTJNKFURPZXMS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C1=NC(CS1)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC2CCCCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCCN)C(C)C)CC3=CC=CC=C3)CC4=CN=CN4)CC(=O)O)CC(=O)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.